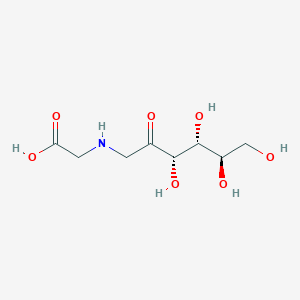

Fructosyl-glycine

Description

Historical Context of Fructosyl-glycine Discovery and Initial Characterization

The conceptual groundwork for understanding this compound lies in the broader history of the Maillard reaction. In 1912, Louis Camille Maillard first described the reaction between amino acids and sugars at elevated temperatures. wikipedia.orgnih.govresearchgate.net However, it wasn't until 1953 that chemist John E. Hodge established a detailed mechanism for this complex series of reactions. wikipedia.org

The initial stages of the Maillard reaction involve the condensation of a reducing sugar, like fructose (B13574), with an amino acid, such as glycine (B1666218), to form a Schiff base. This unstable compound then undergoes the Amadori rearrangement to form a more stable ketoamine, in this case, this compound. ontosight.ai The Amadori rearrangement itself was a significant discovery in glycation chemistry, elucidating the conversion of the initial product into a key intermediate. The isolation of Amadori products like glycine-isoglucosamine (1-deoxy-1-glycino-D-fructose) in crystalline form from reaction mixtures of glycine and glucose was a crucial step in confirming their role as intermediates in the browning reaction. tandfonline.com

Early research focused on characterizing the formation and properties of these Amadori products. Studies demonstrated that this compound could be synthesized by heating a mixture of fructose and glycine. The compound's structure and chemical properties were investigated using various analytical techniques, laying the foundation for its use as a model compound in further research. lookchem.comnih.gov

This compound as a Central Intermediate in Non-Enzymatic Glycation and Maillard Reaction Pathways

This compound is a pivotal intermediate in two interconnected processes: non-enzymatic glycation and the Maillard reaction. ontosight.ailookchem.com Non-enzymatic glycation is the non-enzymatic reaction between reducing sugars and amino groups of proteins, amino acids, or nucleic acids. nih.gov The Maillard reaction is a more complex cascade of reactions that follows glycation, particularly at higher temperatures, leading to the formation of a wide array of products responsible for the color and flavor of cooked foods. wikipedia.orgontosight.ai

The formation of this compound begins with the reaction of the amino group of glycine with the carbonyl group of fructose, forming an unstable Schiff base. ontosight.ai This Schiff base then undergoes the Amadori rearrangement to yield the more stable ketoamine structure of this compound. ontosight.ai

Once formed, this compound can follow several degradation pathways, depending on factors like pH and temperature. acs.orgimreblank.ch These pathways lead to the formation of numerous other compounds, including advanced glycation end-products (AGEs). ontosight.ai AGEs are a heterogeneous group of molecules that can alter the structure and function of proteins and have been implicated in various physiological processes. ontosight.ai The degradation of this compound can also produce parent sugars like glucose and mannose through a process known as reverse Amadori rearrangement. acs.orgimreblank.ch

Scope and Significance of this compound Research in Chemical Biology and Food Science Model Systems

The importance of this compound extends across both chemical biology and food science, where it serves as a valuable model compound. lookchem.com

In chemical biology , research on this compound provides insights into the mechanisms of non-enzymatic glycation and the formation of AGEs in biological systems. ontosight.ai The accumulation of AGEs is associated with aging and various diseases, making the study of their precursors, like this compound, crucial for understanding these processes. ontosight.ailookchem.com this compound and similar Amadori products are used to investigate the kinetics and pathways of glycation, as well as the biological effects of the resulting products. Furthermore, enzymes that act on this compound, such as fructosyl-amino acid oxidases, are studied for their potential diagnostic and therapeutic applications. nih.govtandfonline.comgoogle.com

In food science , this compound is a key molecule for understanding the Maillard reaction, which is responsible for the desirable browning and flavor development in many cooked foods. ontosight.ailookchem.com By using model systems containing this compound, researchers can study how different conditions, such as temperature, pH, and the presence of other components, affect the formation of flavor compounds and color. acs.orgresearchgate.netnih.gov This knowledge is essential for controlling and optimizing food processing techniques to achieve desired sensory characteristics. nih.gov For instance, studies have investigated the degradation of this compound in aqueous model systems to understand the formation of specific flavor-active compounds. acs.orgresearchgate.net

The use of this compound in model systems allows for a more controlled and systematic investigation of the complex Maillard reaction, providing valuable data that can be applied to real food systems. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYJMQMTNJNFS-LPBLVHEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196101 | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4429-05-4 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Fructosyl Glycine Formation

Non-Enzymatic Glycation of Glycine (B1666218) by Reducing Sugarsontosight.ainih.gov

Non-enzymatic glycation is a spontaneous chemical reaction between the carbonyl group of a reducing sugar, such as glucose or fructose (B13574), and the free amino group of an amino acid like glycine. nih.govdovepress.com This process, also known as the Maillard reaction, does not require enzymatic catalysis and is a fundamental pathway for the formation of fructosyl-glycine. ontosight.aiacademicjournals.org The reaction is initiated by the condensation of the sugar's carbonyl group with the amino group of glycine. academicjournals.org

The initial step in the non-enzymatic glycation of glycine is the formation of a Schiff base. acs.org This occurs through a nucleophilic addition reaction where the amino group of glycine attacks the carbonyl carbon of a reducing sugar, followed by the elimination of a water molecule. ajol.info The resulting Schiff base is an unstable imine. acs.orgnih.gov

This labile Schiff base then undergoes a critical intramolecular rearrangement to form a more stable ketoamine, known as an Amadori product. acs.orgnih.gov In the case of glycine and an aldose sugar like glucose, this rearrangement leads to the formation of this compound. ontosight.ai The Amadori rearrangement is considered a crucial and often rate-controlling step in the initial phase of the Maillard reaction. acs.orgajol.info The mechanism can proceed through an imine-enamine isomerization, which is favored in slightly acidic conditions (pH 5-7). acs.org

The yield of this compound is significantly influenced by various reaction conditions, including pH, temperature, and the concentration of reactants. researchgate.net

pH: The rate of this compound degradation increases with pH, particularly in the range of 5 to 7. imreblank.ch The formation of glycine from the degradation of this compound also increases with pH. imreblank.ch In the presence of phosphate (B84403) buffer, high concentrations of glycine (60-70 mol %) are preferably obtained at pH 6-8. imreblank.ch The effect of phosphate is described as a general base catalysis, with an optimum pH range between 5 and 7. imreblank.ch

Temperature: Higher temperatures generally accelerate the Maillard reaction, including the formation and subsequent degradation of this compound. researchgate.nettandfonline.com Studies have shown that increasing the temperature from 80°C to 120°C significantly increases the rate of this compound degradation. researchgate.net

Substrate Concentration: The concentration of both glycine and the reducing sugar affects the rate of this compound formation. researchgate.net Higher reactant concentrations generally lead to a higher yield of Maillard reaction products. researchgate.net

| pH | Condition | Glycine Yield (%) |

|---|---|---|

| 5 | In water | 54% (at 25% DFG reaction) |

| 8 | In water | 84% (at 25% DFG reaction) |

| 6-8 | With phosphate buffer | 60-70 mol % |

In addition to the monofructosyl derivative, a diglycated product, N,N-difructosyl glycine, can also be formed. acs.org This occurs when a second sugar molecule reacts with the nitrogen atom of the already formed this compound (an Amadori product). acs.org The formation of N,N-difructosyl glycine from an Amadori product and an additional sugar was first demonstrated in 1959. acs.org These N,N-difructosyl amino acids are known to be highly unstable compounds that can readily hydrolyze in aqueous solutions. acs.org Mass spectrometry techniques have been used to characterize and distinguish between different isomers of diglycated glycine, such as Schiff-Schiff, Schiff-Amadori, and Amadori-Amadori isomers. nih.govmdpi.com Milling a glucose/glycine mixture can produce diglycated glycine as a mixture of these three isomers in roughly equal proportions. nih.govresearchgate.net

Influence of Reaction Conditions on this compound Yield in Model Systems (e.g., pH, Temperature, Substrate Concentration)

Catalytic Effects on this compound Formation

Certain minerals can catalyze the Maillard reaction, thereby influencing the formation of this compound and subsequent products.

Minerals such as δ-MnO2 (birnessite) have been shown to exert a significant catalytic effect on the Maillard reaction between glucose and glycine, accelerating the formation of this compound. mdpi.comusask.ca This catalysis is effective even at ambient temperatures and pH levels typical of natural environments. researchgate.netscience.govscience.gov The catalytic action is believed to be related to the adsorption and condensation of the reactants on the mineral surface. mdpi.comresearchgate.net The presence of birnessite markedly accelerates the condensation reaction between sugars and amino acids. science.govscience.gov While the reaction to form the Amadori compound this compound is slow in the absence of birnessite, the mineral's presence significantly promotes the reaction. usask.ca

The Maillard reaction, with this compound as an intermediate, is considered an important pathway in the abiotic formation of humic substances in nature. usask.caresearchgate.net Humic-like substances can be formed through the abiotic condensation of Maillard precursors like glucose and glycine. mdpi.com The catalysis of this process by minerals like δ-MnO2 integrates the Maillard reaction into the broader context of natural humification. researchgate.net In systems containing glucose, glycine, and catechol (a polyphenol), δ-MnO2 significantly accelerates the formation of humic-like substances. mdpi.comresearchgate.net This points to a unified pathway where the polyphenol and Maillard reactions are linked, contributing to the formation of complex organic matter in soils and sediments. usask.caresearchgate.net Other minerals like gibbsite and biochar can also catalyze these abiotic humification processes. mdpi.comnih.gov

Degradation and Downstream Reactions of Fructosyl Glycine

Pathways of Fructosyl-glycine Degradation in Aqueous and Model Systemsimreblank.chimreblank.chnih.gov

The degradation of this compound in aqueous environments proceeds through several competing pathways. The rate of its decomposition is significantly influenced by pH, with an accelerated breakdown observed as the pH increases. acs.orgimreblank.chimreblank.ch For instance, at 90°C, the degradation of a quarter of the initial this compound takes 6 hours at pH 5, but only 20 minutes at pH 8. imreblank.ch The presence of phosphate (B84403) also accelerates this degradation, particularly in the pH range of 5 to 7. acs.orgimreblank.chimreblank.ch

One of the significant degradation pathways for this compound is the reverse Amadori rearrangement, which regenerates the original reactants, glucose and glycine (B1666218), along with mannose. acs.orgnih.govnih.gov The rate of formation of these parent sugars increases with pH, peaking around pH 7 in the absence of phosphate. acs.org Studies have shown that this reaction can yield up to 18% parent sugars, with glucose and mannose being formed in a consistent ratio of approximately 7:3. acs.org The presence of phosphate can accelerate this process. acs.org The type of sugar formed can also be pH-dependent; at a pH of 5.5, mannose formation is favored, whereas at a pH of 6.8, glucose is the predominant sugar. nih.gov At higher pH levels, fructose (B13574) has also been detected as a degradation product. nih.gov

| pH | Predominant Sugar Formed | Observations |

|---|---|---|

| 5.5 | Mannose | Mannose formation is favored at this pH. nih.gov |

| 6.8 | Glucose | Glucose formation is higher than mannose at this pH. nih.gov |

| 5 to 7 (in absence of phosphate) | Glucose and Mannose (7:3 ratio) | The rate of parent sugar formation increases within this pH range. acs.org |

| Higher pH | Fructose | Fructose is also detected at higher pH values, independent of temperature. nih.gov |

The degradation of this compound also leads to the formation of various organic acids, with formic acid and acetic acid being prominent examples. acs.orgnih.gov The rate of production of these acids increases with rising pH. acs.org Acetic acid is often the main organic acid formed, with yields reaching as high as 83 mol%, while glycine can be formed at up to 55 mol%. nih.gov In some studies, the combined yield of formic and acetic acid reached up to 76 mol%, with acetic acid concentrations being significantly higher than those of formic acid. acs.org The formation of acetic acid is enhanced when this compound is the starting material compared to a glucose/glycine mixture. imreblank.ch

| Product | Reported Yield (mol%) | Conditions |

|---|---|---|

| Acetic Acid | up to 83% | Heating at 100-120°C with initial pH of 5.5 and 6.8. nih.gov |

| Glycine | up to 55% | |

| Formic and Acetic Acid (combined) | up to 76% | Reacted at 90°C for up to 7 hours at constant pH of 5, 6, 7, or 8. acs.org |

The breakdown of Amadori products like this compound is a known pathway for the generation of volatile compounds that contribute to the aroma and flavor of foods. acs.orgoregonstate.edu One such important volatile compound is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, which has a characteristic caramel (B1170704) or strawberry-like aroma. researchgate.netresearchgate.net The formation of Furaneol and other odorants is generally favored under neutral to slightly alkaline conditions. scispace.com For instance, in Maillard model reactions, higher yields of Furaneol were obtained at pH 7 and 8. scispace.com

Production of Organic Acids (e.g., Formic Acid, Acetic Acid)

This compound as a Precursor to Advanced Glycation End-products (AGEs)ontosight.ai

This compound and other Amadori products are recognized as significant precursors in the formation of a complex and heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). ontosight.ainih.gov The accumulation of AGEs is implicated in the aging process and various chronic diseases. nih.gov

The formation of AGEs from this compound involves a series of complex reactions. nih.gov this compound itself is an early-stage product of the Maillard reaction. ontosight.ai It can further react and degrade to form highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), glyoxal, and methylglyoxal. researchgate.netbevital.notandfonline.com These dicarbonyls are key intermediates that can rapidly react with amino groups of proteins, lipids, and nucleic acids to form various AGEs. bevital.notandfonline.comnih.gov For example, Fructosyl-lysine (B1674161), an Amadori product formed from glucose and lysine, is a precursor to Nε-(carboxymethyl)-lysine (CML), a well-characterized AGE. nih.gov The degradation of Amadori products can also generate other reactive sugars like tetroses and pentoses, which further propagate the formation of AGEs under physiological conditions. nih.gov

This compound plays a crucial role in the final stage of the Maillard reaction, which involves the formation of high-molecular-weight, brown-colored polymers known as melanoidins. wur.nllatu.org.uy These complex polymers contribute to the color and flavor of many cooked foods. wur.nl Studies have shown that melanoidins formed from this compound incorporate a higher proportion of glycine compared to those produced from the direct reaction of glucose and glycine. dntb.gov.uasciety.org This is attributed to the enhanced activation of the nitrogen in the secondary amine of this compound. dntb.gov.uasciety.org The resulting melanoidin skeleton from this compound contains a greater number of conjugated π bonds, which influences its properties, including its color and antioxidant activity. dntb.gov.ua Elemental analysis has confirmed that melanoidins derived from this compound have a higher nitrogen content, indicating a greater incorporation of amino acid residues. researchgate.net

Enzymatic Interactions and Biotransformation of Fructosyl Glycine

Fructosyl-amino Acid Oxidases (FAODs) Acting on Fructosyl-glycine

Fructosyl-amino acid oxidases (FAODs), also known as amadoriases, are enzymes that catalyze the oxidative deglycation of fructosyl-amino acids. semanticscholar.orgnih.govresearchgate.net They are of significant interest for their potential applications in diagnostics and as therapeutic agents against complications arising from protein glycation. nih.govpolimi.it

Fructosylamine oxidase enzymes have been isolated and characterized from a variety of microbial sources, including filamentous fungi, bacteria, and yeast. nih.gov These enzymes are typically flavoproteins containing a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for their catalytic activity. creative-enzymes.commdpi.com

Aspergillus sp. : Several species of Aspergillus, including Aspergillus terreus and Aspergillus fumigatus, produce FAODs. nih.govresearchgate.net For instance, Aspergillus sp. 1005 was found to contain a fructosylamine oxidase that acts on this compound. researchgate.net Aspergillus fumigatus produces two isoenzymes, Amadoriase I and Amadoriase II, which differ in their substrate preferences. polimi.itnih.gov Amadoriase I is more active on side-chain fructosyl amines, while Amadoriase II shows a preference for α-fructosyl amino acids like this compound. polimi.itnih.gov

Corynebacterium sp. : A novel type of fructosyl-amino acid oxidase (FAOX-C) was discovered in Corynebacterium sp. strain 2-4-1. nih.govtandfonline.com This enzyme exhibits high activity towards D-fructosyl-L-valine but not towards Nε-fructosyl-lysine. nih.govtandfonline.com The gene for this enzyme has been cloned and expressed in Escherichia coli. tandfonline.com

Pseudomonas sp. : A soil strain of Pseudomonas sp. was found to express a membrane-bound enzyme that oxidatively degrades Amadori products. researchgate.netcapes.gov.br This enzyme was active against this compound. researchgate.netcapes.gov.br

Agrobacterium tumefaciens (now Rhizobium radiobacter) : Prokaryotic FAODs from bacteria like R. radiobacter share high homology with those from Corynebacterium and Arthrobacter, suggesting horizontal gene transfer. nih.gov These enzymes are typically homodimers with a non-covalently bound FAD cofactor and are specific for α-fructosyl amino acids. nih.gov

The substrate specificity and kinetic parameters of FAODs vary depending on their microbial source. This compound is a common substrate used to characterize these enzymes.

FAODs are generally most active on small, low-molecular-weight fructosyl-amino acids and show decreased or no activity towards larger glycated peptides and proteins. researchgate.netnih.gov

The following interactive table summarizes the kinetic parameters of various FAODs for this compound and other Amadori compounds.

| Enzyme Source | Substrate | K_m (mM) | Relative Activity (%) | Reference |

| Aspergillus sp. (Amadoriase II) | This compound | 0.23 | - | nih.gov |

| Aspergillus sp. (Amadoriase II) | Fructosyl-propylamine | 2.53 | - | nih.gov |

| Aspergillus fumigatus (FAOX-II) | This compound | 0.24 | - | nih.gov |

| Aspergillus fumigatus (FAOX-II) | Fructosyl-valine | - | as good as this compound | nih.gov |

| Aspergillus fumigatus (FAOX-II) | Fructosyl-glutamic acid | 4.0 | 33 | |

| Corynebacterium sp. (FAOX-C) | This compound | 0.74 | - | nih.gov |

| Corynebacterium sp. (FAOX-TE mutant) | This compound | 0.58 | - | nih.gov |

| Pseudomonas sp. | This compound | 3.52 | - | researchgate.netcapes.gov.br |

| Eupenicillium terrenum (FPOX-CET) | This compound | 5.0 | 150 (relative to fructosyl-valyl-histidine) | kikkoman.com |

| Recombinant E. coli (FAOD-E) | This compound | - | 30 (relative to Nε-fructosyl-L-lysine) | kikkoman.com |

The enzymatic reaction catalyzed by most FAODs involves the oxidative deglycation of the Amadori product. acs.orgacs.org The enzyme targets the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid. nih.govcreative-enzymes.comnih.gov

The mechanism proceeds as follows:

The FAOD, with its FAD cofactor, catalyzes the oxidation of the C-N bond in this compound. nih.govnih.gov

This oxidation leads to the formation of an unstable Schiff base intermediate. nih.govnih.gov

The Schiff base is then readily hydrolyzed. nih.govresearchgate.net

Hydrolysis yields the final products: glucosone, the free amino acid (glycine), and hydrogen peroxide, which is produced when the reduced FAD cofactor is reoxidized by molecular oxygen. nih.govnih.govresearchgate.net

It is worth noting that a different mechanism has been observed in an enzyme from a Pseudomonas sp., which cleaves the alkylamine bond rather than the ketoamine bond, producing free fructosamine (B8680336). researchgate.netcapes.gov.brnih.gov

The three-dimensional structures of several FAODs have been determined, providing insights into their substrate binding and catalytic mechanism. creative-enzymes.com

FAOX-II from Aspergillus fumigatus : The crystal structure of FAOX-II has been resolved, revealing a two-domain FAD-enzyme. semanticscholar.orgnih.gov The active site is a deep pocket, which explains its preference for small substrates. nih.gov

Substrate Binding : The carboxylate group of the substrate is bound by residues Tyr-60, Arg-112, and Lys-368. semanticscholar.orgnih.gov The fructosyl part of the ligand is stabilized by hydrogen bonds with Glu-280 and Arg-411. semanticscholar.orgnih.gov

Key Residues : Glu-280 is crucial for catalytic activity, and its mutation to Leu results in a completely inactive enzyme. nih.gov Arg-112 and Arg-114 have been identified as key residues determining the enzyme's high affinity for anionic substrates like this compound. nih.gov Site-directed mutagenesis of these two arginine residues to glutamic acid reversed the enzyme's substrate selectivity. nih.gov

Homology with Monomeric Sarcosine Oxidase (MSOX) : FAODs share structural homology with MSOX. nih.govgoogle.com The active site of FAOD from Pichia sp. shows high homology to MSOX, particularly in the residues predicted to be part of the Proton Relay System involved in electron transfer from FAD. google.com

Reaction Mechanisms of Oxidative Deglycation Yielding Glucosone, Glycine (B1666218), and Hydrogen Peroxide

Other Enzymatic Pathways Potentially Involving this compound Metabolism (e.g., Fructosamine Kinases)

Besides FAODs, other enzymatic pathways are involved in the metabolism of Amadori compounds.

Fructosamine Kinases : This family of enzymes, which includes fructosamine-3-kinase (FN3K), provides an alternative pathway for deglycation. portlandpress.comwikipedia.orgtandfonline.com FN3K has been identified in mammals and other organisms. portlandpress.comresearchgate.net

Mechanism : FN3K phosphorylates fructosamines on the third carbon of the deoxyfructose moiety, using ATP. portlandpress.comresearchgate.net This creates an unstable fructosamine-3-phosphate intermediate. portlandpress.commdpi.com This intermediate spontaneously decomposes, breaking the C-N bond and releasing the original amine (e.g., glycine), inorganic phosphate (B84403), and 3-deoxyglucosone (B13542). portlandpress.comresearchgate.net

Substrate Specificity : Eukaryotic fructosamine-3-kinases can phosphorylate various fructosamines, including this compound, fructosyl-lysine (B1674161), and even glycated proteins. wikipedia.org

Fructoselysine Kinase and Deglycase System in Bacteria : Some bacteria, like Bacillus subtilis, possess a two-enzyme system for metabolizing α-glycated amino acids. nih.gov This involves a fructosamine kinase (YurL) that phosphorylates the sugar at the C6 position, followed by a deglycase (YurP) that cleaves the fructosamine-6-phosphate into glucose-6-phosphate and the free amino acid. nih.gov The B. subtilis enzymes show high catalytic efficiency for this compound and fructosyl-valine. nih.gov

Analytical Methodologies for Fructosyl Glycine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Fructosyl-glycine, enabling its separation from other compounds present in food and biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and its precursors, fructose (B13574) and glycine (B1666218). ontosight.aispectroscopyonline.com Different HPLC methods have been developed for the simultaneous determination of these compounds. spectroscopyonline.com Detection methods such as UV-vis and evaporative light-scattering detection (ELSD) are often employed. spectroscopyonline.comresearchgate.net While this compound's precursors, glycine and triglycine, are sensitive to UV detection, fructose is not, making ELSD a useful complementary technique for its quantification. spectroscopyonline.comresearchgate.net An NH2-phase column can be used to achieve separation of these compounds. spectroscopyonline.comresearchgate.net

| Parameter | Value | Reference |

| Column | NH2 phase (250 x 4.6 mm) | spectroscopyonline.comresearchgate.net |

| Detection | UV-vis (190 nm), ELSD | spectroscopyonline.comresearchgate.net |

| Limit of Detection (Glycine) | 4 mg/L | spectroscopyonline.comresearchgate.net |

| Limit of Detection (Fructose) | 40 mg/L | spectroscopyonline.comresearchgate.net |

| Linear Range (Glycine) | 5–200 mg/L | spectroscopyonline.comresearchgate.net |

| Linear Range (Fructose) | 40–1400 mg/L | spectroscopyonline.comresearchgate.net |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound and other Amadori rearrangement products. tandfonline.comresearchgate.netnih.gov Both ¹H and ¹³C NMR provide critical information for confirming the structure of these compounds. tandfonline.comnih.gov

In ¹H NMR spectroscopy , the proton signals reveal key features of the this compound molecule. The hydroxyl protons often show as exchangeable signals with variable chemical shifts, while the methylene (B1212753) protons adjacent to the amino group and the carboxyl group display characteristic coupling patterns that inform on the stereochemistry. A first glance at the ¹H-NMR spectrum can indicate the number of residues by counting anomeric signals and their anomeric type, as the anomeric resonances appear in a well-resolved region. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A distinctive chemical shift for the carbonyl carbon within the ketoamine linkage helps to differentiate it from other carbon atoms. The carbon atoms originating from the fructose moiety show chemical shifts typical for hydroxylated carbons, with specific values reflecting their stereochemical environment. Advanced two-dimensional NMR techniques are also employed for a more comprehensive structural assignment. nih.gov Studies on various Amadori products have demonstrated the utility of NMR in characterizing their isomeric forms and conformational dynamics in solution. researchgate.net For instance, quantitative ¹³C selective saturation transfer NMR spectroscopy has been used to study the isomeric systems of Amadori compounds. researchgate.net

Table 1: Characteristic NMR Data for this compound and Related Amadori Products

| Nucleus | Functional Group | Characteristic Chemical Shift (ppm) / Pattern | Reference |

| ¹H | Hydroxyl (-OH) | Variable, exchangeable signals | |

| ¹H | Methylene (-CH₂-) | Characteristic coupling patterns | |

| ¹H | Anomeric (H-1) | Well-resolved doublets, with larger splitting for β anomers | nih.gov |

| ¹³C | Carbonyl (C=O) | Distinctive chemical shift in the ketoamine linkage | |

| ¹³C | Fructose moiety carbons | Typical shifts for hydroxylated carbons | |

| ¹³C | Extended π-electron system | 170–200 ppm in melanoidins derived from this compound | researchgate.netsciety.org |

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Product Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and monitoring the chemical changes occurring during the formation and subsequent reactions of this compound. researchgate.netsciety.org The FTIR spectrum of pure this compound displays a broad band between 3370 to 2500 cm⁻¹, which is attributed to overlapping frequencies from amide (NH⁺), hydroxyl (-OH), and methyl/methylene (CH₃/CH₂) groups. researchgate.net

Key spectral regions in the analysis of Amadori compounds include the amide I and amide II bands. researchgate.net However, in this compound, these bands can overlap with signals from hydroxyl groups. researchgate.net The analysis of the amide I region, through methods like self-deconvolution and curve-fitting, can reveal information about the secondary structure of related glycated peptides. researchgate.net

FTIR has been instrumental in studying the conversion of this compound into melanoidins, the brown polymers formed in the final stages of the Maillard reaction. dntb.gov.ua The spectra of these melanoidins show distinct bands around 1749–1759 cm⁻¹, which are indicative of carbonyl or carboxyl groups. sciety.orgdntb.gov.ua The combination of HPLC with FTIR allows for real-time monitoring of the intermediates formed during the Maillard reaction. longdom.orglongdom.org This hyphenated technique provides a powerful tool for characterizing the separated chemical species as the reaction progresses. longdom.orglongdom.org

Table 2: Key FTIR Absorption Bands in the Analysis of this compound and its Reaction Products

| Wavenumber (cm⁻¹) | Assignment | Significance in this compound Analysis | Reference |

| 3370–2500 | Overlapping NH⁺, -OH, CH₃/CH₂ stretches | Broad band characteristic of the parent molecule | researchgate.net |

| ~1749–1759 | Carbonyl or Carboxyl C=O stretch | Indicates formation of melanoidins and other degradation products | sciety.orgdntb.gov.ua |

| 1647 | Amide I | Can be enhanced upon glycation, indicating protein interaction | mdpi.com |

| 1541 | Amide II | Can be enhanced upon glycation, indicating protein interaction | mdpi.com |

| 1080 & 1031 | C-O stretching of glucose moiety | Reduction of these peaks indicates occurrence of glycation | mdpi.com |

UV/Vis and Electron Paramagnetic Resonance (EPR) Spectroscopy in Maillard Reaction Studies

UV/Visible (UV/Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are employed to study different aspects of the Maillard reaction, including the formation of colored products and radical intermediates. researchgate.netsciety.org

UV/Vis spectroscopy is particularly useful for monitoring the progress of the Maillard reaction. The formation of colorless intermediate products from this compound can be tracked by measuring the absorbance at around 294 nm. researchgate.net As the reaction proceeds to form brown-colored melanoidins, the absorbance at 420 nm is used to quantify the browning intensity. researchgate.netimreblank.ch The UV absorption characteristics of this compound itself are primarily due to electronic transitions in the carbonyl group of the ketoamine functionality.

Computational and Theoretical Approaches

In addition to experimental techniques, computational and theoretical methods provide valuable molecular-level insights into the mechanisms and energetics of the reactions involving this compound.

Quantum Mechanical Calculations of Reaction Energetics and Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become instrumental in exploring the intricate mechanisms of the Maillard reaction at a molecular level. researchgate.netnih.gov These calculations can determine the energetics of various reaction pathways, helping to identify the most favorable routes for the formation and degradation of this compound.

DFT studies have been used to investigate the initial stages of the Maillard reaction, including the condensation of the amino and carbonyl groups to form a Schiff base, followed by tautomerization steps leading to the Amadori rearrangement product, this compound. researchgate.netnih.gov Calculations have revealed that the Amadori rearrangement can be the rate-determining step in the initial phase of the Maillard reaction, with significant activation energy barriers. researchgate.netajol.info For instance, in a model system of glucose and glycine, the activation barriers for the Amadori rearrangement were calculated to be approximately 66.7 and 68.8 kcal/mol in the gaseous phase and aqueous solution, respectively. researchgate.net These theoretical findings help to explain the slow kinetics observed experimentally and provide a deeper understanding of the reaction mechanism that is often difficult to obtain through experimental evaluation alone. researchgate.netajol.info

Molecular Shape Analysis in Maillard Reaction Intermediates

Molecular shape analysis is a computational approach used to investigate the steric and electronic factors that influence the reaction between glucose and glycine to form the Amadori compound, this compound. nih.gov This method involves constructing Molecular Iso-Density Contours (MIDCOs), which are surfaces of constant electron density, for the reactants and products. nih.gov

By analyzing the shapes of D-glucose, glycine, and this compound, researchers can study the steric requirements for the reaction to occur. nih.gov Quantum mechanical calculations of the ground state electron energies of the reactants and the product (this compound and water) have shown that they are very similar. nih.gov This energetic similarity is consistent with the experimental observation that the formation of the Amadori compound is a slow process under normal environmental conditions. nih.gov This approach provides a valuable perspective on the initial interaction and transformation steps in the Maillard reaction, complementing the energetic information obtained from quantum mechanical calculations.

Fructosyl Glycine in Biological and Food System Models Mechanistic Focus

Role in In Vitro Glycation Model Systems

In vitro glycation models are essential for dissecting the intricate mechanisms of the Maillard reaction, and fructosyl-glycine is a cornerstone of this research. ontosight.ai Glycation is the non-enzymatic reaction between reducing sugars and the amino groups of proteins, a process that can lead to the formation of advanced glycation end-products (AGEs). ontosight.aitandfonline.com These AGEs are implicated in the aging process and the pathogenesis of various diseases, particularly diabetes. ontosight.aitandfonline.com

This compound is formed in the early stages of glycation when fructose (B13574) reacts with glycine (B1666218). ontosight.ai This initial product, a stable ketoamine, can then undergo a series of further reactions, including oxidation, reduction, and hydrolysis. The study of this compound in these model systems allows researchers to understand the initial steps of the Maillard reaction and how factors like pH and temperature influence the degradation of Amadori compounds. imreblank.chresearchgate.net For instance, the rate of this compound degradation increases with a rise in pH. researchgate.net

The use of this compound as a model compound has been instrumental in identifying the subsequent products of the Maillard reaction. For example, the degradation of this compound can lead to the formation of compounds like 3-deoxyglucosone (B13542) (3-DG), a highly reactive dicarbonyl species that is a key precursor to many AGEs. tandfonline.com

Table 1: Degradation of this compound in Aqueous Model Systems

| Condition | Key Findings | Reference |

| Effect of pH | The rate of this compound degradation increases with increasing pH. | researchgate.net |

| Effect of Phosphate (B84403) | The presence of phosphate accelerates the degradation of this compound, particularly between pH 5 and 7. | researchgate.net |

| Product Formation | Degradation leads to the formation of glycine, parent sugars (glucose and mannose), and organic acids like formic and acetic acid. | imreblank.chresearchgate.net |

Implications in Animal Models for Glycation Research (e.g., Accumulation in Tissues of Streptozotocin-induced Diabetic Rats, focusing on molecular changes and pathways)

Animal models, particularly streptozotocin (B1681764) (STZ)-induced diabetic rats, are crucial for understanding the in vivo consequences of glycation. nih.gov In these models, elevated blood glucose levels lead to increased glycation of proteins and the accumulation of Amadori products like fructosyl-lysine (B1674161) (a compound structurally related to this compound) and other AGEs in various tissues. nih.govnih.gov This accumulation is linked to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy. tandfonline.comnih.gov

Studies on STZ-induced diabetic rats have shown a marked increase in the concentration of fructosyl-lysine in the glomeruli, retina, sciatic nerve, and plasma proteins. nih.gov This accumulation is associated with molecular changes that alter the structure and function of proteins, contributing to tissue damage. nih.gov The formation of AGEs from precursors like this compound can trigger inflammatory responses and oxidative stress, further exacerbating the pathological conditions. ontosight.ainih.gov

Research has also explored the potential of certain interventions to mitigate these effects. For example, oral administration of glycine has been shown to attenuate diabetic complications in STZ-induced diabetic rats, suggesting that it may inhibit the non-enzymatic glycation process. semanticscholar.org

Table 2: Accumulation of Glycation Products in Tissues of STZ-Induced Diabetic Rats

| Tissue | Glycation Product | Observation | Reference |

| Glomeruli | Fructosyl-lysine, N(epsilon)-carboxymethyl-lysine, N(epsilon)-carboxyethyl-lysine | Markedly increased concentrations | nih.gov |

| Retina | Fructosyl-lysine, N(epsilon)-carboxymethyl-lysine, Hydroimidazolones | Markedly increased concentrations | nih.gov |

| Sciatic Nerve | Fructosyl-lysine, N(epsilon)-carboxymethyl-lysine, N(epsilon)-carboxyethyl-lysine, Hydroimidazolones | Markedly increased concentrations | nih.gov |

| Plasma Protein | Fructosyl-lysine, N(epsilon)-carboxymethyl-lysine, N(epsilon)-carboxyethyl-lysine, Hydroimidazolones | Markedly increased concentrations | nih.gov |

This compound as a Model Compound for Maillard Reaction Kinetics and Products

This compound is an invaluable tool for studying the kinetics and products of the Maillard reaction. lookchem.comnih.gov This complex series of reactions between reducing sugars and amino acids is responsible for the color, flavor, and aroma of many cooked foods. ajol.info By using a simplified model system of this compound, researchers can investigate the reaction pathways and the influence of various factors on the rate and outcome of the reaction. researchgate.net

Kinetic models have been developed to describe the Maillard reaction, with this compound (often referred to as DFG in these models) as a key intermediate. researchgate.net These models have shown that the degradation of this compound is a critical step that leads to the formation of various other compounds, including organic acids and dicarbonyls. researchgate.net The rate of this degradation is influenced by factors such as temperature and pH. researchgate.netresearchgate.net For instance, the reaction is generally favored at higher pH levels. researchgate.net

Quantum mechanical calculations have been employed to understand the energetics of the reaction, revealing that the initial formation of the Amadori compound from D-glucose and glycine is a slow process under normal environmental conditions. nih.gov This aligns with experimental observations. nih.gov

Formation and Transformation in Food Processing and Storage (e.g., Browning Reactions, Melanoidin Assembly, Flavor Development)

The formation and transformation of this compound are central to many of the desirable (and sometimes undesirable) changes that occur in foods during processing and storage. lookchem.comdntb.gov.ua The Maillard reaction, for which this compound is a key intermediate, is responsible for the browning of bread, the roasting of coffee, and the development of savory flavors in cooked meats. ajol.info

The initial reaction between fructose and glycine forms this compound. lookchem.com This Amadori product then undergoes further reactions, contributing to the formation of brown pigments known as melanoidins. dntb.gov.ua Studies have shown that melanoidins formed from this compound incorporate a higher proportion of glycine compared to those formed from a direct reaction of glucose and glycine. dntb.gov.uaresearchgate.net This suggests that the secondary amine in this compound is more reactive, potentially enhancing melanoidin formation. dntb.gov.ua

The degradation of this compound also leads to the formation of a wide array of volatile and non-volatile compounds that contribute to the characteristic flavor and aroma of cooked foods. lookchem.commusechem.com The specific compounds formed depend on the reaction conditions, including temperature, pH, and the presence of other components. bio-conferences.org For example, in a fructose-glycine model system, an increase in reactant concentration can lead to a decrease in pH and influence the formation of browning products. researchgate.net

Emerging Research Areas and Future Directions in Fructosyl Glycine Studies

Investigation of Novel Fructosyl-glycine Derivatives and Adducts

The study of this compound, an Amadori rearrangement product formed from the reaction of fructose (B13574) and glycine (B1666218), is expanding to include a variety of its derivatives and adducts. ontosight.ailookchem.com Research has moved beyond the basic compound to explore more complex structures that arise in different environments, such as during food processing and in biological systems. lookchem.com

A significant area of investigation is the formation of N,N-diglycated amino acids, such as N,N-dithis compound . acs.org Mechanochemical methods, like ball milling, have been shown to be effective in generating these and other reactive Maillard reaction intermediates. acs.org These diglycated adducts are highly reactive and can exist in different isomeric forms, including Schiff-Schiff, Schiff-Amadori rearranged product (ARP), and ARP-ARP. acs.org The lack of a side chain in glycine makes it particularly susceptible to this form of double glycation. acs.org

In addition to these, other derivatives are being identified in various food matrices. For instance, in brewer's spent grain, fructosyl-derivatives of most proteinogenic amino acids have been found, including those formed with oligosaccharides. frontiersin.org This indicates that the glycation of glycine and other amino acids is not limited to monosaccharides.

Furthermore, the interaction of this compound with metal ions is a growing area of interest. Studies have shown that Maillard reaction products, including those from fructose and glycine, can form complexes with metal ions like Zn2+, Cu2+, Mg2+, and Ca2+. researchgate.net The binding affinities vary depending on the metal ion. researchgate.net

Another class of derivatives being explored are those synthesized for specific applications. For example, N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine serves as an intermediate in the synthesis of this compound for studying its effects on metastatic carcinoma cells. The development of fluorescent Zn(II)-terpyridine complexes bearing boronic acids has also been reported for the molecular recognition of fructosyl amino acids, including this compound. rsc.orgresearchgate.net

| Derivative/Adduct Type | Example(s) | Context/Significance |

| Diglycated Amino Acids | N,N-dithis compound | Highly reactive intermediates in the Maillard reaction. acs.org |

| Oligosaccharide Adducts | This compound with oligosaccharides | Found in food products like brewer's spent grain. frontiersin.org |

| Metal Ion Complexes | This compound-Cu(II) complex | Interactions with metal ions affect reactivity. researchgate.netrsc.org |

| Synthetic Intermediates | N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine | Used in the synthesis of this compound for research. |

| Fluorescent Probes | Zn(II)-terpyridine complexes with this compound | Development of sensors for fructosyl amino acids. rsc.orgresearchgate.net |

Advanced Mechanistic Studies on this compound Intermediates and Complex Reaction Networks

Recent research has delved into the complex reaction networks originating from this compound (also known as N-(1-deoxy-D-fructos-1-yl)-glycine or DFG), a key intermediate in the Maillard reaction. ontosight.airesearchgate.net These studies aim to understand the degradation pathways of DFG and the formation of various subsequent products under different conditions, such as pH and temperature. researchgate.netacs.org

The degradation of DFG can proceed through several pathways, including enolization and retro-aldolization, leading to the release of glycine and the formation of reactive α-dicarbonyls like 1-deoxyosone and 3-deoxyosone , as well as methylglyoxal . researchgate.net The pH of the environment significantly influences the predominant pathway and the resulting products. researchgate.netimreblank.ch For instance, an increase in pH appears to favor the formation of 1-deoxyosone, although 3-deoxyosone is often found in higher amounts due to the higher reactivity of 1-deoxyosone. researchgate.net

Kinetic modeling has become a crucial tool for unraveling these complex reaction networks. researchgate.net By studying the degradation of DFG in aqueous models, researchers have quantified the formation of key products. For example, in one study, acetic acid and glycine were the main end products, reaching yields of 83 and 55 mol%, respectively. researchgate.net The formation of parent sugars, glucose and mannose , through a reverse Amadori rearrangement is also a notable pathway, with the ratio of these sugars being pH-dependent. researchgate.netacs.org At pH 5.5, mannose formation is preferred, while at pH 6.8, glucose is formed in higher amounts. researchgate.net

The presence of phosphate (B84403) has been shown to accelerate the degradation of this compound at all pH levels studied, though this effect diminishes at higher pH. imreblank.ch This acceleration also impacts the formation of parent sugars. acs.org

Furthermore, advanced studies are exploring the formation of more complex adducts. For instance, the reaction of this compound with an additional sugar molecule can lead to the formation of N,N-difructosyl glycine , a highly labile compound that readily hydrolyzes to release monothis compound and other reactive intermediates. acs.org

| Reaction Condition | Key Intermediates | Major Degradation Products |

| Varying pH | 1-deoxyosone, 3-deoxyosone, methylglyoxal | Glycine, Acetic acid, Formic acid |

| pH 5.5 | - | Mannose (preferred over glucose) |

| pH 6.8 | - | Glucose (preferred over mannose), Fructose |

| Presence of Phosphate | - | Accelerated formation of parent sugars |

Development of Highly Sensitive and Specific Analytical Tools for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites are crucial for understanding their roles in food chemistry and biological systems. ontosight.ai Consequently, significant effort has been dedicated to developing advanced analytical methods with high sensitivity and specificity.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone technique. ontosight.aispectroscopyonline.com High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has proven effective for the rapid analysis of Amadori compounds, including this compound, allowing for their separation and quantification with minimal sample preparation. imreblank.chresearchgate.net This method can separate compounds like fructosyl proline , fructosyl valine , fructosyl isoleucine , and fructosyl methionine alongside this compound. imreblank.ch

For enhanced specificity, mass spectrometry (MS) is often coupled with chromatography. High-performance cation exchange chromatography coupled to tandem mass spectrometry (MS/MS) is a powerful tool for analyzing Amadori compounds derived from both hexose (B10828440) and pentose (B10789219) sugars. nih.govimreblank.ch This technique offers the advantages of rapid separation and the high specificity and sensitivity of mass spectrometry. nih.gov Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed to determine a range of Amadori compounds in food products. researchgate.net

Capillary electrophoresis (CE) coupled with tandem mass spectrometry (CE-MS/MS) has been successfully used to discriminate between different glucose-derived Amadori compounds. imreblank.ch

Beyond chromatography, other innovative approaches are emerging. Fluorescent chemosensors, such as those based on Zn(II)-terpyridine complexes with boronic acids, are being designed for the optical detection of fructosyl amino acids. rsc.orgresearchgate.net These sensors show promise for selective recognition in aqueous environments at physiological pH. researchgate.net

Electrochemical methods also offer a promising avenue for the detection of biomolecules like amino acids and their derivatives due to their rapid analysis time, low sample consumption, and high sensitivity. researchgate.net

| Analytical Technique | Abbreviation | Key Features and Applications |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | HPAEC-PAD | Rapid and sensitive detection of underivatized Amadori compounds. imreblank.ch |

| High-Performance Cation Exchange Chromatography-Tandem Mass Spectrometry | HPCEC-MS/MS | Efficient separation and specific, sensitive detection of Amadori compounds. nih.govimreblank.ch |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | High-resolution separation and quantification of Amadori compounds in complex matrices. researchgate.net |

| Capillary Electrophoresis-Tandem Mass Spectrometry | CE-MS/MS | Discrimination of isomeric Amadori compounds. imreblank.ch |

| Fluorescent Chemosensors | - | Optical detection and recognition of fructosyl amino acids. rsc.orgresearchgate.net |

| Electrochemical Biosensors | - | Potential for rapid and sensitive analysis of fructosyl amino acids. rsc.orgresearchgate.net |

Exploration of this compound's Fundamental Roles in Diverse Biological Systems (e.g., cellular responses to oxidative stress, non-human osmoadaptation)

Research into the biological significance of this compound is uncovering its diverse roles beyond being a simple intermediate in the Maillard reaction. ontosight.ai A key area of focus is its connection to oxidative stress and the formation of advanced glycation end-products (AGEs). ontosight.ailookchem.com

This compound is a precursor to AGEs, which are implicated in the pathophysiology of various diseases, including diabetes and age-related conditions. ontosight.ailookchem.com The accumulation of AGEs can trigger inflammatory responses and oxidative stress, leading to tissue damage. ontosight.ai The degradation of this compound itself can generate reactive oxygen species. For example, the enzymatic oxidation of this compound by fructosyl-amino acid oxidase produces glucosone, glycine, and hydrogen peroxide. researchgate.net

The interaction of this compound with enzymes is a critical aspect of its biological function. Fructosyl peptide oxidases (FPOXs) are enzymes that can act on glycated amino acids and peptides. researchgate.net Some FPOXs have been found in various microorganisms, such as Aspergillus sp. and Corynebacterium sp. researchgate.netresearchgate.net These enzymes exhibit different substrate specificities. For instance, a fructosyl-amino acid oxidase from Corynebacterium sp. showed high susceptibility to fructosyl-α-L-amino acids like this compound, with an apparent Km value of 0.74 mM. researchgate.net In contrast, a novel enzymatic activity from a Pseudomonas sp. soil strain was found to oxidatively degrade Amadori products into free fructosamine (B8680336), with an apparent Km for this compound of 3.52 mM. researchgate.net

The role of this compound and its derivatives is also being investigated in non-human biological systems. While specific research on this compound's direct role in osmoadaptation is still emerging, the broader class of compatible solutes, which includes amino acids and their derivatives, is known to be crucial for osmoadaptation in various organisms. The accumulation of such small organic molecules helps cells to survive under osmotic stress. Given that this compound is a derivative of the amino acid glycine, its potential involvement in such processes is a plausible area for future investigation.

| Biological Process | Role/Interaction of this compound | Associated Compounds/Enzymes |

| AGE Formation | Precursor to Advanced Glycation End-products (AGEs). ontosight.ai | AGEs |

| Oxidative Stress | Generation of hydrogen peroxide upon enzymatic oxidation. researchgate.net | Fructosyl-amino acid oxidase, Hydrogen peroxide |

| Enzymatic Deglycation | Substrate for various microbial oxidases. researchgate.netresearchgate.net | Fructosyl peptide oxidase (FPOX), Fructosyl-amino acid oxidase |

| Potential in Osmoadaptation | As a glycine derivative, it may act as a compatible solute. | Glycine and other amino acids |

Computational Modeling and Simulation of this compound Reactivity and Interactions

Computational chemistry is providing powerful insights into the structure, reactivity, and interactions of this compound at the molecular level. nih.govajol.info These theoretical approaches complement experimental studies by elucidating reaction mechanisms and predicting molecular properties.

Quantum mechanical calculations, such as density functional theory (DFT), have been employed to investigate the Maillard reaction, including the formation of this compound from D-glucose and glycine. nih.govajol.info These studies can calculate the ground state electron energy and analyze the steric conditions for the reaction. nih.gov Molecular shape analysis using Molecular Iso-Density Contours (MIDCO's) has been used to study the structures of D-glucose, glycine, and this compound. nih.gov Such calculations have indicated that the energy difference between the reactants (D-glucose and glycine) and the products (the Amadori compound and water) is small, which aligns with the experimental observation that the reaction is slow under normal environmental conditions. nih.gov

Kinetic modeling is another crucial computational tool. It is used to simulate the complex degradation pathways of this compound. researchgate.netresearchgate.net By developing comprehensive kinetic models, researchers can predict the formation rates of various intermediates and end products, such as organic acids and dicarbonyls, under different reaction conditions like temperature and pH. researchgate.netresearchgate.net These models have highlighted significant differences in the temperature dependencies of various reaction steps. researchgate.net

Molecular dynamics (MD) simulations are being used to study the conformational changes in enzymes that interact with this compound and its analogs. For example, MD simulations have been performed on Fructosyl Peptide Oxidase (FPOX) to understand how mutations affect its structure and ability to bind to glycated peptides. researchgate.net

Furthermore, computational studies are used to design and understand the interaction of synthetic receptors with fructosyl amino acids. DFT-optimized structures of fluorescent Zn(II)-terpyridine complexes bound to fructosyl amino acids have provided a picture of the binding mechanism, showing a suitable distance for two-point recognition. rsc.org

| Computational Method | Application in this compound Research | Key Insights |

| Quantum Mechanics (e.g., DFT) | Investigating reaction mechanisms and molecular structure. nih.govajol.info | Elucidation of reaction energetics and steric factors. nih.gov |

| Kinetic Modeling | Simulating complex reaction networks and degradation pathways. researchgate.netresearchgate.net | Prediction of product formation under various conditions. researchgate.net |

| Molecular Dynamics (MD) Simulation | Studying conformational changes in enzymes. researchgate.net | Understanding enzyme-substrate interactions and the effects of mutations. researchgate.net |

| Molecular Shape Analysis (MIDCO) | Analyzing the steric conditions of reactions. nih.gov | Visualizing the shapes of reactant and product molecules. nih.gov |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing high-purity fructosyl-glycine, and how can researchers optimize yield while minimizing side products?

- Methodological Answer : Begin with a stepwise optimization approach:

- Step 1 : Use liquid chromatography-mass spectrometry (LC-MS) to monitor intermediates and byproducts during synthesis. Reference established protocols for glycation reactions (e.g., Maillard reaction conditions) .

- Step 2 : Apply factorial design experiments (e.g., varying pH, temperature, and reactant ratios) to identify critical parameters affecting yield .

- Step 3 : Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), ensuring compliance with reproducibility standards .

Q. How can this compound be reliably quantified in complex biological matrices such as serum or tissue homogenates?

- Methodological Answer :

- Approach : Use isotope dilution mass spectrometry (ID-MS) with stable isotopically labeled this compound as an internal standard.

- Validation : Perform spike-and-recovery experiments across multiple matrices to assess accuracy (target: 85–115% recovery) and precision (CV < 10%) .

- Limitations : Address matrix effects (e.g., ion suppression in LC-MS) by optimizing sample cleanup (e.g., solid-phase extraction) .

Q. What are the key stability challenges for this compound under physiological conditions, and how can they be experimentally addressed?

- Methodological Answer :

- Design : Conduct accelerated stability studies (e.g., 37°C, pH 7.4 buffer) with periodic sampling. Use kinetic modeling to predict degradation pathways (e.g., hydrolysis vs. oxidation) .

- Tools : Pair HPLC with diode-array detection (DAD) to track degradation products. Compare stability profiles under inert (N₂) vs. aerobic conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie the interaction between this compound and human serum albumin (HSA), and how can binding affinity be rigorously measured?

- Methodological Answer :

- Techniques : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd).

- Controls : Include negative controls (e.g., non-glycated amino acids) and validate specificity via competitive binding assays .

- Data Interpretation : Use nonlinear regression models (e.g., one-site vs. two-site binding) to resolve conflicting affinity values reported in literature .

Q. How do structural modifications of this compound influence its reactivity in enzymatic systems (e.g., fructosamine oxidases)?

- Methodological Answer :

- Design : Synthesize analogs (e.g., methylated or fluorinated derivatives) and compare kinetic parameters (kcat, Km) using enzyme assays.

- Analysis : Apply molecular docking simulations (e.g., AutoDock Vina) to correlate structural changes with enzymatic recognition .

- Reproducibility : Document enzyme source, lot numbers, and assay conditions to resolve discrepancies across studies .

Q. What statistical approaches are optimal for resolving contradictions in the reported bioactivity of this compound across in vitro and in vivo models?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using PRISMA guidelines, weighting studies by sample size and methodological rigor.

- Bias Adjustment : Account for publication bias via funnel plots and Egger’s regression .

- Advanced Modeling : Use mixed-effects models to reconcile interspecies variability (e.g., rodent vs. human metabolic rates) .

Q. How can this compound’s role in advanced glycation end-product (AGE) pathways be modeled computationally to predict its downstream biological effects?

- Methodological Answer :

- Tools : Develop kinetic models (e.g., COPASI) integrating this compound’s reaction rates with AGE-forming enzymes (e.g., glyoxalase I).

- Validation : Compare in silico predictions with longitudinal in vivo data (e.g., diabetic model organisms) .

- Limitations : Address parameter uncertainty via sensitivity analysis (e.g., Monte Carlo simulations) .

Methodological Guidelines

- Experimental Design : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Conflict Resolution : For contradictory results, prioritize studies with transparent protocols and independent validation .

- Ethics : Disclose potential conflicts of interest (e.g., funding sources) and ensure animal/human studies meet institutional review standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.